molecular formula C13H19NO2 B2726865 N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide CAS No. 2411274-21-8

N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide

Cat. No.: B2726865
CAS No.: 2411274-21-8
M. Wt: 221.3
InChI Key: OIHYWJJYPRVORG-UHFFFAOYSA-N
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Description

N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide is an organic compound that features a unique structure combining a pyran ring and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne or pyran ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pyran ring and alkyne group can interact with active sites of enzymes, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide is unique due to its combination of a pyran ring and an alkyne group, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-5-12(15)14-10-13(2,3)11-6-8-16-9-7-11/h6H,7-10H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHYWJJYPRVORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(C)(C)C1=CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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